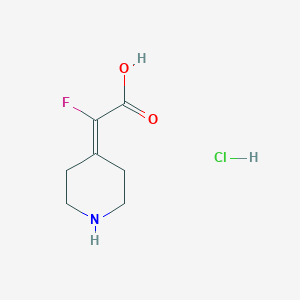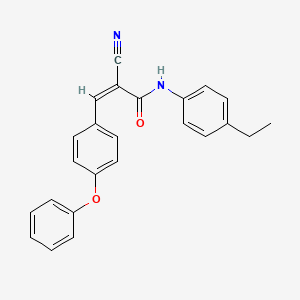
(Z)-2-Cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. The compound is also known as PP1 and is used extensively in scientific research. PP1 is a potent and selective inhibitor of Src-family kinases, which play a crucial role in various cellular processes. The compound has been used to study the role of Src-family kinases in cancer, inflammation, and other diseases.
作用機序
PP1 is a potent and selective inhibitor of Src-family kinases. Src-family kinases are non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, migration, and survival. PP1 binds to the ATP-binding site of Src-family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
PP1 has been shown to have a potent inhibitory effect on Src-family kinases. This leads to the inhibition of downstream signaling pathways that regulate cellular processes. PP1 has been shown to inhibit cancer cell proliferation, migration, and invasion. PP1 has also been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.
実験室実験の利点と制限
The main advantage of PP1 is its potency and selectivity for Src-family kinases. PP1 is a highly specific inhibitor of Src-family kinases and does not inhibit other kinases. This makes PP1 an ideal tool for studying the role of Src-family kinases in various cellular processes. The main limitation of PP1 is its solubility. PP1 is not very soluble in water and requires the use of organic solvents for its preparation and use in experiments.
将来の方向性
PP1 has been extensively used in scientific research to study the role of Src-family kinases in various diseases. However, there are still many unanswered questions regarding the role of Src-family kinases in disease development and progression. Future research should focus on identifying novel targets for Src-family kinases inhibition and developing more potent and selective inhibitors. Additionally, the use of PP1 in combination with other inhibitors or chemotherapeutic agents should be explored to determine its potential for use in cancer treatment.
合成法
The synthesis of PP1 involves the reaction of 4-ethylphenylhydrazine with 4-phenoxybenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with acrylonitrile in the presence of a base to yield PP1. The synthesis of PP1 is relatively straightforward and can be carried out on a large scale.
科学的研究の応用
PP1 has been extensively used in scientific research to study the role of Src-family kinases in various diseases. Src-family kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. Aberrant activation of Src-family kinases has been implicated in the development and progression of various cancers, including breast, lung, and colon cancer. PP1 has been used to study the role of Src-family kinases in cancer cell proliferation, migration, and invasion.
PP1 has also been used to study the role of Src-family kinases in inflammation. Src-family kinases are involved in the regulation of inflammatory signaling pathways, and their aberrant activation can lead to chronic inflammation. PP1 has been used to study the role of Src-family kinases in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
(Z)-2-cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-2-18-8-12-21(13-9-18)26-24(27)20(17-25)16-19-10-14-23(15-11-19)28-22-6-4-3-5-7-22/h3-16H,2H2,1H3,(H,26,27)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDIEXOUEYGTQE-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2681879.png)
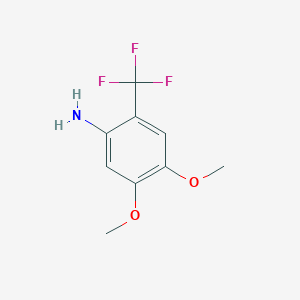

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)
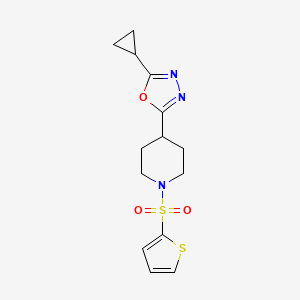
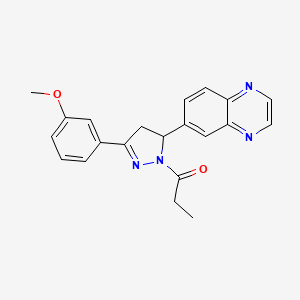
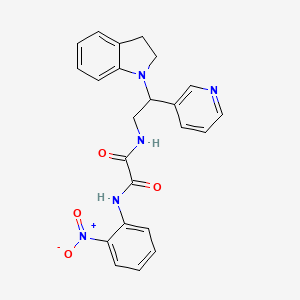
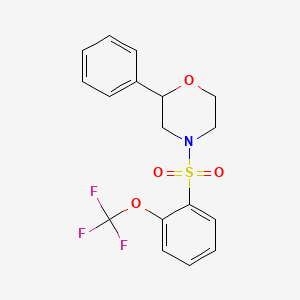
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681892.png)
![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681894.png)
